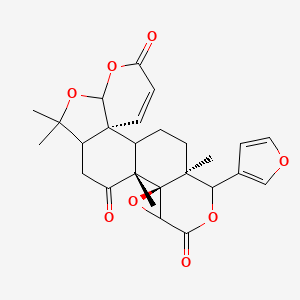
Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-delta-lactone, (19R)-; Acidissimin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-delta-lactone, (19R)-, also known as Acidissimin, is a complex organic compound belonging to the class of limonoids. Limonoids are a group of highly oxygenated triterpenoids, commonly found in citrus fruits and other plants. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of limonoic acid derivatives typically involves multiple steps, including oxidation, reduction, and cyclization reactions. The specific synthetic route for Acidissimin may involve the following steps:
Oxidation: Starting from a suitable triterpenoid precursor, oxidation reactions are carried out to introduce oxygen functionalities.
Cyclization: Intramolecular cyclization reactions are employed to form the epoxy and lactone rings.
Reduction: Selective reduction steps are used to achieve the desired stereochemistry and functional group modifications.
Industrial Production Methods: Industrial production of such complex compounds often relies on biotechnological approaches, including the use of plant cell cultures or microbial fermentation. These methods can provide a sustainable and scalable source of the compound.
Types of Reactions:
Oxidation: Acidissimin can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the epoxy and lactone rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Acidissimin and its derivatives are studied for their unique chemical properties and potential as synthetic intermediates in organic chemistry.
Biology: In biological research, Acidissimin is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Medicine: The compound’s bioactive properties make it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Acidissimin may find applications in the food and cosmetic industries due to its natural origin and potential health benefits.
Mechanism of Action
The mechanism of action of Acidissimin involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways can be elucidated through biochemical and molecular biology studies.
Comparison with Similar Compounds
Limonin: Another limonoid with similar biological activities.
Nomilin: Known for its anti-cancer and anti-inflammatory properties.
Obacunone: Studied for its potential therapeutic effects.
Comparison: Acidissimin is unique due to its specific structural features, such as the epoxy and lactone rings, which may confer distinct biological activities compared to other limonoids. Its specific stereochemistry and functional groups also contribute to its uniqueness.
Conclusion
Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-delta-lactone, (19R)-; Acidissimin is a complex and biologically active compound with potential applications in various fields
Properties
Molecular Formula |
C26H28O8 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2S,13R,14R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione |
InChI |
InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3/t14?,15?,18?,19?,21?,23-,24-,25-,26+/m0/s1 |
InChI Key |
ZYPFSBYGJYBBBK-ASLCLNTCSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@]([C@@]14C(O4)C(=O)OC2C5=COC=C5)(C(=O)CC6[C@]37C=CC(=O)OC7OC6(C)C)C |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24C=CC(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















